molecular formula C13H13N3O2 B2473473 N-benzyl-N-methyl-5-nitropyridin-2-amine CAS No. 181114-66-9

N-benzyl-N-methyl-5-nitropyridin-2-amine

Cat. No.: B2473473
CAS No.: 181114-66-9
M. Wt: 243.266
InChI Key: UDCCELHBERLWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C13H13N3O2 It is a derivative of pyridine, featuring a benzyl group, a methyl group, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-5-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by N-alkylation. The nitration process introduces a nitro group at the 5-position of the pyridine ring. Subsequently, the N-alkylation step involves the introduction of benzyl and methyl groups to the nitrogen atom of the pyridine ring. Common reagents used in these reactions include nitric acid for nitration and alkyl halides for N-alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: N-benzyl-N-methyl-5-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: N-benzyl-N-methyl-5-carboxypyridin-2-amine.

Scientific Research Applications

N-benzyl-N-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and methyl groups may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-fluoro-3-nitropyridin-2-amine
  • 2-amino-5-bromo-3-nitropyridine
  • 5-bromo-N-methyl-3-nitropyridin-2-amine

Uniqueness

N-benzyl-N-methyl-5-nitropyridin-2-amine is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. The nitro group at the 5-position of the pyridine ring also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-N-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15(10-11-5-3-2-4-6-11)13-8-7-12(9-14-13)16(17)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCELHBERLWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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